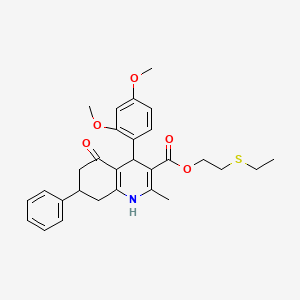

2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC14937367

Molecular Formula: C29H33NO5S

Molecular Weight: 507.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H33NO5S |

|---|---|

| Molecular Weight | 507.6 g/mol |

| IUPAC Name | 2-ethylsulfanylethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C29H33NO5S/c1-5-36-14-13-35-29(32)26-18(2)30-23-15-20(19-9-7-6-8-10-19)16-24(31)28(23)27(26)22-12-11-21(33-3)17-25(22)34-4/h6-12,17,20,27,30H,5,13-16H2,1-4H3 |

| Standard InChI Key | XDBCDFBHLIPMFE-UHFFFAOYSA-N |

| Canonical SMILES | CCSCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC=CC=C4)C |

Introduction

Chemical Information

-

IUPAC Name: 2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

-

Molecular Formula: C27H31NO5S

-

Molecular Weight: Approximately 481.61 g/mol

-

Functional Groups:

-

Quinoline core

-

Carboxylate ester

-

Dimethoxy-substituted aromatic ring

-

Ethylsulfanyl side chain

-

Structural Features

The compound features:

-

A hexahydroquinoline scaffold, a partially saturated derivative of quinoline.

-

A carboxylic ester group at the third position of the quinoline ring.

-

Substituents such as a dimethoxyphenyl group, which can enhance lipophilicity and electronic properties.

-

An ethylsulfanyl group, which may contribute to unique chemical reactivity or biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions using well-established organic synthesis techniques:

-

Hantzsch Reaction:

-

The hexahydroquinoline core is often synthesized via the Hantzsch reaction. This involves the condensation of an aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and an ammonium salt in the presence of a catalyst.

-

-

Functionalization:

-

The carboxylic acid or ester group is introduced during or after the formation of the quinoline core.

-

The dimethoxyphenyl group can be incorporated through substitution reactions.

-

-

Introduction of Ethylsulfanyl Group:

-

The ethylsulfanyl side chain is typically added through nucleophilic substitution reactions using ethylthiol as a precursor.

-

General Reaction Scheme:

Further modifications introduce specific functional groups.

Medicinal Chemistry

Hexahydroquinoline derivatives are widely studied for their biological activities:

-

Antihypertensive Agents: Quinoline derivatives often act as calcium channel blockers.

-

Antioxidant Properties: The dimethoxyphenyl group enhances radical scavenging ability.

-

Antimicrobial Activity: Sulfur-containing groups like ethylsulfanyl may improve antimicrobial efficacy.

Material Science

The compound's structural rigidity and functional diversity make it a candidate for:

-

Organic light-emitting diodes (OLEDs).

-

Photovoltaic materials.

Table: Comparative Data on Related Compounds

| Compound Name | Biological Activity | Key Functional Groups |

|---|---|---|

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Antioxidant | Thiophene ring + amino group |

| (E)-1-[4-(Methylsulfanyl)phenyl]-2-(2,3,4-trimethoxyphenyl)ethene | Chemopreventive | Methylsulfanyl + trimethoxy |

| 2-(Ethylsulfanyl)ethyl hexahydroquinoline derivative | Antihypertensive (potential) | Hexahydroquinoline + sulfanyl |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume